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molecular formula C8H7BrN2O B8431972 5-(2-Bromoethyl)benzofurazan

5-(2-Bromoethyl)benzofurazan

Cat. No. B8431972
M. Wt: 227.06 g/mol
InChI Key: IWNSZSLPUWUVCH-UHFFFAOYSA-N
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Patent
US05112824

Procedure details

A solution of 5-(2-hydroxyethyl) benzofurazan (1.0 g, 6.1 mmol) and carbon tetrabromide (2.6 g, 7.9 mmol) in methylene chloride (10 ml) was cooled to 0° C. A solution of triphenylphosphine (1.9 g, 7.3 mmol) in methylene chloride (10 ml) was added dropwise and the reaction was stirred for 5 minutes. Solvent evaporation and flash chromatography (silica gel, ethyl acetate-hexane, 5/95) gave 5-(2-bromoethyl)benzofurazan (1.2 g, 86%); 1H NMR (CDCl3) δ3.32(t,2H), 3.69(t,2H), 7.32(d,1H), 7.69(s,1H), 7.84(d,1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]2[C:8]([CH:12]=1)=[N:9][O:10][N:11]=2.C(Br)(Br)(Br)[Br:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Br:14][CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]2[C:8]([CH:12]=1)=[N:9][O:10][N:11]=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCCC=1C=CC=2C(=NON2)C1
Name
Quantity
2.6 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent evaporation and flash chromatography (silica gel, ethyl acetate-hexane, 5/95)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrCCC=1C=CC=2C(=NON2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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